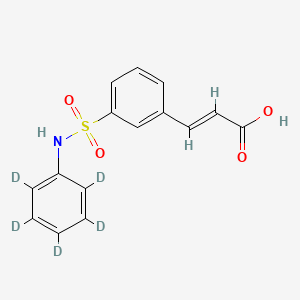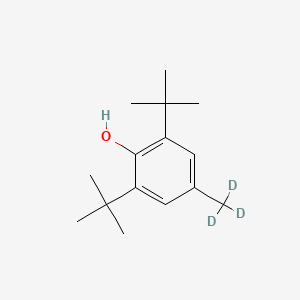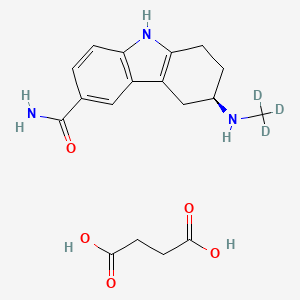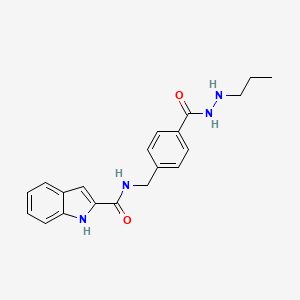
Belinostat acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Belinostat acid-d5 is a deuterated form of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes. It has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and other hematological malignancies and solid tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Belinostat acid-d5 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the belinostat molecule. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions may include controlled temperature, pressure, and pH to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Belinostat acid-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the specific reaction, but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
Belinostat acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the effects of isotopic labeling on chemical reactions and molecular interactions.
Biology: Employed in research on epigenetic regulation and the role of HDAC inhibitors in gene expression.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, particularly PTCL.
Industry: Utilized in the development of new HDAC inhibitors and other pharmaceutical compounds
Mécanisme D'action
Belinostat acid-d5 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins, leading to the accumulation of acetylated histones and other proteins. This results in increased expression of tumor-suppressor genes, induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .
Comparaison Avec Des Composés Similaires
Belinostat acid-d5 can be compared with other HDAC inhibitors such as:
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Used for the treatment of PTCL and cutaneous T-cell lymphoma.
Panobinostat: Employed in the treatment of multiple myeloma
This compound is unique due to its deuterated form, which may offer improved metabolic stability and pharmacokinetic properties compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C15H13NO4S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+/i1D,2D,3D,6D,7D |
Clé InChI |
ALGZPROJSRYPIG-HMUIAXRESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)


![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)


![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)
![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)

